7-Hydroxymethyl-10,11-MDCPT-d5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H18N2O7 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
(5S)-5-hydroxy-14-(hydroxymethyl)-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |
InChI |
InChI=1S/C22H18N2O7/c1-2-22(28)14-4-16-19-11(6-24(16)20(26)13(14)8-29-21(22)27)12(7-25)10-3-17-18(31-9-30-17)5-15(10)23-19/h3-5,25,28H,2,6-9H2,1H3/t22-/m0/s1/i1D3,2D2 |
InChI 键 |
UYOXKDDEJDVQSN-VBGSLEDMSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)CO)O |
产品来源 |
United States |
Foundational & Exploratory
Synthesis of Deuterated Camptothecin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for deuterated analogs of camptothecin (B557342), a potent anticancer agent. By strategically incorporating deuterium (B1214612), a stable isotope of hydrogen, into the camptothecin scaffold, it is possible to enhance the pharmacokinetic and pharmacodynamic properties of these important drugs. This guide details proposed synthetic routes, experimental protocols, and the underlying mechanism of action, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction: The Rationale for Deuterating Camptothecin Analogs
Camptothecin and its clinically approved analogs, such as irinotecan (B1672180) and topotecan (B1662842), are powerful inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA cleavage complex, these drugs induce single-strand DNA breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[2][3]
Despite their efficacy, the clinical use of camptothecins can be limited by factors such as metabolic instability and off-target toxicities. Deuteration, the selective replacement of hydrogen atoms with deuterium, offers a promising strategy to overcome these limitations. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[4] This increased bond strength can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, leading to several potential advantages:[4][5]
-
Improved Metabolic Profile: Reduced rate of metabolism can lead to more predictable drug exposure.[4]
-
Increased Half-Life: A slower metabolism often results in a longer plasma half-life, potentially allowing for less frequent dosing.[4]
-
Enhanced Oral Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts.[5]
This guide will explore the synthesis of deuterated versions of camptothecin and its key analogs, providing a framework for the development of next-generation topoisomerase I inhibitors with improved therapeutic profiles.
Proposed Synthesis Pathways
While specific, detailed published syntheses for many deuterated camptothecin analogs are not widely available, plausible synthetic routes can be proposed based on established methods for the synthesis of the parent compounds and general techniques for deuterium incorporation.
Synthesis of Deuterated Camptothecin
A common strategy for the synthesis of deuterated camptothecin would involve the introduction of deuterium at a late stage to a key intermediate. One potential approach is through a Friedländer annulation, a classic method for quinoline (B57606) synthesis, which forms the core of the camptothecin molecule.
Proposed Pathway:
A plausible route involves the condensation of a deuterated 2-amino-5-hydroxy-benzaldehyde with a suitable tricyclic ketone. The deuteration of the benzaldehyde (B42025) precursor could be achieved through various methods, such as acid-catalyzed hydrogen-deuterium (H/D) exchange using D₂O.
Synthesis of Deuterated Irinotecan
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. The synthesis of deuterated irinotecan could be approached by first synthesizing deuterated SN-38 (7-ethyl-10-hydroxycamptothecin) and then coupling it with the deuterated side chain.
Proposed Pathway:
-
Synthesis of Deuterated 7-Ethyl-10-hydroxycamptothecin (SN-38): A key intermediate in the synthesis of SN-38 is 10-hydroxycamptothecin (B1684218). Deuteration of 10-hydroxycamptothecin could be achieved via H/D exchange, followed by ethylation at the 7-position.
-
Coupling with Deuterated Side Chain: The resulting deuterated SN-38 can then be reacted with a deuterated form of 1-chloro-4-piperidinopiperidinecarbonyl chloride to yield deuterated irinotecan.
Synthesis of Deuterated Topotecan
Topotecan is another clinically important camptothecin analog. Its synthesis involves the introduction of a dimethylaminomethyl group at the 9-position of 10-hydroxycamptothecin.
Proposed Pathway:
The synthesis of deuterated topotecan can be envisioned through the Mannich reaction on a deuterated 10-hydroxycamptothecin precursor. The deuterium can be introduced into the 10-hydroxycamptothecin core using H/D exchange methods prior to the aminomethylation step. The dimethylaminomethyl side chain could also be synthesized using deuterated reagents.
Data Presentation
The following tables summarize the expected improvements in pharmacokinetic parameters based on the principles of deuteration and provide a comparison of the in vitro activity of non-deuterated camptothecin analogs.
Table 1: Expected Pharmacokinetic Improvements with Deuteration
| Parameter | Expected Change with Deuteration | Rationale |
| Metabolic Stability | Increased | Slower cleavage of C-D vs. C-H bonds by metabolic enzymes.[4] |
| Half-life (t½) | Increased | Reduced rate of metabolic clearance.[4] |
| Area Under the Curve (AUC) | Increased | Greater drug exposure over time. |
| Formation of Toxic Metabolites | Potentially Reduced | Alteration of metabolic pathways away from toxic metabolite formation.[5] |
Table 2: In Vitro Activity of Non-Deuterated Camptothecin Analogs
| Compound | Target | IC₅₀ (nM) | Cell Line |
| Camptothecin | Topoisomerase I | 10 - 50 | Various |
| Topotecan | Topoisomerase I | 5 - 20 | Various |
| Irinotecan (SN-38) | Topoisomerase I | 1 - 10 | Various |
| 9-Aminocamptothecin | Topoisomerase I | 2 - 15 | Various |
| 10,11-Methylenedioxycamptothecin | Topoisomerase I | < 1 | Various |
Data compiled from various sources.[1][6] IC₅₀ values can vary depending on the cell line and assay conditions.
Experimental Protocols
The following are detailed, representative protocols for key deuteration reactions that could be applied to the synthesis of deuterated camptothecin analogs.
General Protocol for Palladium-Catalyzed H/D Exchange
This protocol describes a general method for introducing deuterium into aromatic systems using a palladium catalyst and a deuterium source.
Materials:
-
Aromatic substrate (e.g., a camptothecin precursor)
-
10% Palladium on carbon (Pd/C)
-
Deuterium oxide (D₂O, 99.9 atom % D) or Deuterium gas (D₂)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., a pressure-rated flask or autoclave)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine the aromatic substrate (1 mmol) and 10% Pd/C (10 mol%).
-
Solvent Addition: Add the anhydrous solvent (10 mL) to the vessel.
-
Deuterium Source:
-
Using D₂O: Add D₂O (5 mL) to the reaction mixture.
-
Using D₂ gas: Seal the vessel and purge with inert gas. Then, introduce D₂ gas to the desired pressure (typically 1-10 atm).
-
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring. The reaction time can range from 12 to 48 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
If using D₂ gas, carefully vent the excess gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washes.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Analysis: The extent of deuterium incorporation can be determined by ¹H NMR, ²H NMR, and mass spectrometry.
Protocol for Acid-Catalyzed H/D Exchange
This method is suitable for introducing deuterium into positions activated towards electrophilic substitution.
Materials:
-
Substrate with activatable protons
-
Deuterated acid (e.g., D₂SO₄, CF₃COOD)
-
Deuterium oxide (D₂O)
-
Reaction vessel
Procedure:
-
Reaction Setup: Dissolve the substrate (1 mmol) in D₂O (10 mL) in a reaction vessel.
-
Catalyst Addition: Carefully add the deuterated acid catalyst (e.g., 0.1 mL of D₂SO₄) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 50-100 °C) with stirring for 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully neutralize the reaction with a suitable base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis: Purify the product as needed and analyze for deuterium incorporation as described above.
Visualizations
Signaling Pathway of Camptothecin
Caption: Mechanism of action of camptothecin analogs.
Experimental Workflow for Deuterated Analog Synthesis
Caption: General workflow for the synthesis of deuterated camptothecin analogs.
Conclusion
The strategic deuteration of camptothecin and its analogs represents a compelling avenue for the development of improved anticancer therapeutics. By leveraging the kinetic isotope effect, researchers can rationally design molecules with enhanced metabolic stability, potentially leading to improved efficacy and safety profiles. This technical guide provides a foundational understanding of the synthetic strategies, experimental considerations, and underlying biological principles for the synthesis of deuterated camptothecin analogs. Further research and development in this area are warranted to fully realize the clinical potential of these novel compounds.
References
- 1. Human DNA topoisomerase I: quantitative analysis of the effects of camptothecin analogs and the benzophenanthridine alkaloids nitidine and 6-ethoxydihydronitidine on DNA topoisomerase I-induced DNA strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel spin-labeled camptothecin derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Methylenedioxy-Camptothecin Derivatives: A New Frontier in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer chemotherapeutics has led to a renewed interest in camptothecin (B557342) and its analogs. Among these, methylenedioxy-camptothecin derivatives, particularly (20S)-10,11-methylenedioxy-camptothecin (FL118), have emerged as a promising class of compounds with potent antitumor activity across a wide range of cancer types. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of these derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships.
Introduction: Overcoming the Limitations of Camptothecin
Camptothecin, a natural alkaloid isolated from Camptotheca acuminata, was first identified in 1966 and functions as a potent inhibitor of topoisomerase I (Topo I), an enzyme critical for DNA replication and transcription. Despite its promising anticancer activity, the clinical development of camptothecin was hampered by its poor water solubility and significant toxicity. This led to the development of semi-synthetic analogs like topotecan (B1662842) and irinotecan, which are now established components of various chemotherapy regimens.
However, the search for camptothecin derivatives with improved efficacy and broader applicability continues. FL118, a novel analog featuring a methylenedioxy bridge on the A-ring, was identified through high-throughput screening and has demonstrated superior anticancer activity in numerous preclinical models. A significant challenge with FL118, however, is its extremely poor water solubility, which has spurred the development of various derivatives to enhance its pharmaceutical properties.
Synthesis and Chemical Development
The core structure of methylenedioxy-camptothecin serves as a versatile scaffold for chemical modification. Researchers have focused on substitutions at the 7, 10, 11, and 20 positions to modulate the compound's physicochemical properties and biological activity.
Glycoside Derivatives
To address the poor water solubility of FL118, one strategy involves the synthesis of glycoside derivatives. By coupling glycosyl-succinic acid esters to the 20-hydroxyl group, researchers have successfully synthesized novel compounds with improved aqueous solubility. This approach aims to enhance drug delivery and reduce off-target toxicity without compromising the core pharmacophore responsible for antitumor activity.
Heterocyclic Derivatives
Another avenue of exploration is the introduction of heterocyclic moieties. Two series of novel 20-substituted (20S)-10,11-methylenedioxy-camptothecin derivatives have been synthesized by coupling 5-substituted uracils and other heterocyclic rings through a glycine (B1666218) linker. These modifications are intended to explore new binding interactions and potentially alter the mechanism of action.
Azacamptothecin Derivatives
The synthesis of 10,11-methylenedioxy-14-azacamptothecin represents a more fundamental alteration of the camptothecin core. This modification, involving the introduction of a nitrogen atom into the E-ring, has been investigated to modulate the off-rate of the drug from the topoisomerase-DNA-drug ternary complex, a key determinant of its cytotoxic potential.
Quantitative Biological Activity
The antitumor efficacy of methylenedioxy-camptothecin derivatives has been extensively evaluated in a variety of cancer cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
| Compound/Derivative | Cell Line | IC50 (nM) | Reference |
| FL118 Glycoside Derivative (11b) | A-549 (Lung Carcinoma) | - | |
| MDA-MB-231 (Breast Cancer) | - | ||
| RM-1 (Mouse Prostate Cancer) | 48.27 | ||
| FL118 Heterocyclic Derivatives | A549 (Lung Carcinoma) | 1.37–38.71 | |
| 7-Methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC) | Panel of 7 cell lines | On average 3.4-fold lower than lurtotecan, |
Methodological & Application
Application Notes and Protocols for the Conjugation of 7-Hydroxymethyl-10,11-MDCPT to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] An ADC is comprised of a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them.[1] This document provides a detailed protocol for the conjugation of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT), a potent topoisomerase I inhibitor, to a monoclonal antibody.[1][2][3] The described methodology is based on the generation of free thiol groups on the antibody through the reduction of interchain disulfide bonds, followed by conjugation with a maleimide-activated 7-Hydroxymethyl-10,11-MDCPT drug-linker.
The protocols outlined below cover the essential steps for generating and characterizing the ADC, including antibody reduction, drug-linker conjugation, purification of the resulting ADC, and determination of the drug-to-antibody ratio (DAR).
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration for Reduction | 10 mg/mL | In Phosphate Buffered Saline (PBS) |
| EDTA Concentration | 5 mM | Added to the antibody solution before reduction |
| TCEP to Antibody Molar Excess | 2.5-fold | This may require optimization for each specific mAb |
| Reduction Incubation Time | 2 hours | At 37°C with gentle mixing |
| Maleimide-activated Drug-Linker Stock | 10 mM | Dissolved in Dimethyl Sulfoxide (B87167) (DMSO) |
| Drug-Linker to Antibody Molar Ratio | 5-fold excess over generated thiols | Starting point for optimization |
| Conjugation Incubation Time | 1 hour | At room temperature in the dark |
| Quenching Agent | N-acetylcysteine | 10-fold molar excess over the drug-linker |
| Purification Methods | Diafiltration or Size Exclusion Chromatography (SEC) | To remove unconjugated drug-linker and other impurities[4][5][6] |
| Storage of Purified ADC | 2-8°C | After sterile filtration (0.22 µm filter) |
Experimental Workflow
Caption: Experimental workflow for the conjugation of 7-Hydroxymethyl-10,11-MDCPT to a monoclonal antibody.
Experimental Protocols
Partial Reduction of Monoclonal Antibody
This protocol describes the partial reduction of interchain disulfide bonds in the hinge region of a monoclonal antibody to generate free thiol groups for conjugation.[1]
Materials:
-
Monoclonal Antibody (mAb)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EDTA solution
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Desalting column or diafiltration equipment
Procedure:
-
Prepare the monoclonal antibody at a concentration of 10 mg/mL in PBS.[1]
-
Add EDTA solution to the antibody solution to a final concentration of 5 mM.[1]
-
Prepare a fresh solution of TCEP in PBS.
-
Add the TCEP solution to the antibody solution to achieve a final molar excess of TCEP to antibody (e.g., 2.5-fold molar excess). The exact ratio may need to be optimized for each antibody.[1]
-
Incubate the reaction mixture at 37°C for 2 hours with gentle mixing.[1]
-
Immediately after incubation, remove the excess TCEP and perform a buffer exchange of the reduced antibody into PBS using a desalting column or through diafiltration.[1]
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.[1] The reduced antibody with free thiol groups is now ready for conjugation.
7-Hydroxymethyl-10,11-MDCPT-Linker Conjugation
This protocol assumes the use of a 7-Hydroxymethyl-10,11-MDCPT payload attached to a linker containing a maleimide (B117702) group. The maleimide group will react with the free thiol groups on the reduced antibody.[1][]
Materials:
-
Reduced monoclonal antibody in PBS
-
Maleimide-activated 7-Hydroxymethyl-10,11-MDCPT linker dissolved in DMSO
-
Dimethyl sulfoxide (DMSO)
-
N-acetylcysteine solution in PBS
-
PBS, pH 7.4
Procedure:
-
Bring the reduced antibody solution to room temperature.
-
Prepare a stock solution of the maleimide-activated 7-Hydroxymethyl-10,11-MDCPT linker in DMSO (e.g., 10 mM).[1]
-
Add the required amount of the drug-linker stock solution to the reduced antibody solution. A common starting point is a 5-fold molar excess of the drug-linker over the generated thiol groups.
-
If the final concentration of DMSO exceeds 5%, it is recommended to perform a pre-dilution of the antibody solution.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
To quench the reaction, add an N-acetylcysteine solution to a final 10-fold molar excess over the initial amount of the maleimide-activated drug-linker.
-
Allow the quenching reaction to proceed for 20 minutes at room temperature.
ADC Purification
The crude ADC mixture is purified to remove unconjugated drug-linker, unreacted antibody, and potential aggregates.[5][6]
Materials:
-
Crude ADC reaction mixture
-
Diafiltration or Size Exclusion Chromatography (SEC) system
-
PBS, pH 7.4
-
0.22 µm sterile filter
Procedure:
-
For diafiltration: Concentrate the crude ADC mixture and then diafilter against at least 10 diavolumes of PBS, pH 7.4.[1]
-
For SEC: Load the crude ADC mixture onto an SEC column pre-equilibrated with PBS, pH 7.4, and collect the fractions corresponding to the monomeric ADC.[1][6]
-
Pool the purified ADC fractions and determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.[1]
-
Sterile filter the final ADC product through a 0.22 µm filter and store at 2-8°C.[1]
ADC Characterization
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
The average number of drug molecules conjugated to each antibody can be determined by measuring the absorbance at two wavelengths.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the maximum absorbance wavelength of the 7-Hydroxymethyl-10,11-MDCPT payload (e.g., ~370 nm).[1]
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the following equations:
-
A_total_280 = (ε_Ab_280 * C_Ab) + (ε_Drug_280 * C_Drug)
-
A_Drug_max = ε_Drug_max * C_Drug
-
-
Solve for the concentration of the antibody (C_Ab) and the drug (C_Drug).
-
The average DAR is calculated as: DAR = C_Drug / C_Ab.[1]
Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[1][8]
Procedure:
-
Use an HIC column (e.g., Butyl-NPR) on an HPLC system.[1]
-
Equilibrate the column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[1]
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient, using a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).[1]
-
Monitor the elution profile at 280 nm. Different peaks correspond to ADC species with different DARs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Hydroxymethyl-10,11-MDCPT - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Quantitative Analysis of 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) in Human Plasma using 7-Hydroxymethyl-10,11-MDCPT-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) is a derivative of camptothecin (B557342), a potent anti-cancer agent known for its inhibition of DNA topoisomerase I.[1] Accurate quantification of such therapeutic agents in biological matrices is crucial for pharmacokinetic studies, dose-response modeling, and overall drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3]
The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to ensure the accuracy and precision of quantitative LC-MS/MS assays.[4][5] A SIL-IS, such as 7-Hydroxymethyl-10,11-MDCPT-d5, exhibits nearly identical physicochemical properties to the analyte of interest.[6] This allows it to co-elute with the analyte and effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.[7][8]
This application note provides a detailed protocol for the extraction and quantification of 7-Hydroxymethyl-10,11-MDCPT in human plasma using this compound as an internal standard. The described method is intended to be a robust starting point for researchers, and may be further optimized for specific laboratory instrumentation and conditions.
Experimental Protocols
1. Materials and Reagents
-
7-Hydroxymethyl-10,11-MDCPT (Analyte)
-
This compound (Internal Standard, IS)
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized and filtered
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
-
LC-MS vials with inserts
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 7-Hydroxymethyl-10,11-MDCPT and dissolve it in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create a series of working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.
3. Sample Preparation: Protein Precipitation
This protocol utilizes a protein precipitation method for the extraction of 7-Hydroxymethyl-10,11-MDCPT from human plasma, which is a common and efficient technique for sample cleanup in bioanalysis.[1]
-
Thaw human plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the human plasma sample.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma-IS mixture to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
4. LC-MS/MS Method
The following is a proposed LC-MS/MS method for the quantification of 7-Hydroxymethyl-10,11-MDCPT. Parameters may require optimization based on the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. Hypothetical transitions are provided below. |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7-Hydroxymethyl-10,11-MDCPT | 423.1 | 379.1 | 25 |
| This compound | 428.1 | 384.1 | 25 |
Note: The molecular weight of 7-Hydroxymethyl-10,11-MDCPT is 422.4 g/mol .[9] The precursor ion would be the protonated molecule [M+H]+. The product ions and collision energies need to be optimized experimentally.
Data Presentation
Table 1: Calibration Curve Data
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,800 | 1.522 |
| 100 | 152,000 | 50,300 | 3.022 |
| 500 | 760,000 | 49,900 | 15.230 |
| 1000 | 1,510,000 | 50,100 | 30.140 |
Table 2: Precision and Accuracy Data for Quality Control Samples
The precision and accuracy of the method should be evaluated using QC samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LQC | 3 | 2.95 | 98.3 | 4.5 | 6.2 |
| MQC | 80 | 82.1 | 102.6 | 3.1 | 5.5 |
| HQC | 800 | 790.5 | 98.8 | 2.8 | 4.9 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 7-Hydroxymethyl-10,11-MDCPT.
Caption: Simplified signaling pathway for camptothecin analogues.
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 7-Hydroxymethyl-10,11-MDCPT in human plasma using its deuterated analog, this compound, as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring the reliability of the bioanalytical data. The described protein precipitation extraction method is straightforward and efficient, and the proposed LC-MS/MS parameters offer a solid foundation for method development and validation. This method is well-suited for pharmacokinetic and other drug development studies involving 7-Hydroxymethyl-10,11-MDCPT.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of 7-ethyl-10-hydroxycamptothecin in microdialysates from rat brain with LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. 7-Hydroxymethyl-10,11-MDCPT | C22H18N2O7 | CID 12137203 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining the Potency of 7-Hydroxymethyl-10,11-MDCPT ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a suite of cell-based assays designed to comprehensively evaluate the potency of Antibody-Drug Conjugates (ADCs) utilizing the novel cytotoxic payload, 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (MDCPT). These assays are crucial for the preclinical assessment and characterization of ADC candidates, offering insights into their target-specific cytotoxicity, mechanism of action, and potential for bystander killing.
Introduction to 7-Hydroxymethyl-10,11-MDCPT ADCs
7-Hydroxymethyl-10,11-MDCPT is a derivative of camptothecin, a well-established class of potent anti-cancer agents. Camptothecins exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress during DNA replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, camptothecins lead to DNA strand breaks and ultimately trigger programmed cell death (apoptosis).
When conjugated to a monoclonal antibody that targets a tumor-specific antigen, 7-Hydroxymethyl-10,11-MDCPT can be selectively delivered to cancer cells, thereby enhancing its therapeutic index and minimizing systemic toxicity. The potency of such ADCs is a critical attribute that requires thorough evaluation using a panel of robust and reproducible in vitro assays.
Key In Vitro Cell-Based Assays for Potency Determination
A comprehensive assessment of a 7-Hydroxymethyl-10,11-MDCPT ADC's potency involves several key in vitro assays:
-
Target-Specific Cytotoxicity Assay: To determine the ADC's ability to kill antigen-positive cancer cells while sparing antigen-negative cells.
-
Apoptosis Assay: To confirm that the ADC induces cell death through the expected apoptotic pathway.
-
Bystander Effect Assay: To evaluate the capacity of the released 7-Hydroxymethyl-10,11-MDCPT payload to kill neighboring antigen-negative tumor cells, a crucial feature for treating heterogeneous tumors.
These assays collectively provide a detailed pharmacological profile of the ADC, guiding lead candidate selection and further development.
Data Presentation
The quantitative data generated from these assays, primarily the half-maximal inhibitory concentration (IC50) values, should be meticulously documented and compared across different cell lines and experimental conditions.
| Assay | Antigen-Positive Cell Line (e.g., SK-BR-3) | Antigen-Negative Cell Line (e.g., MCF-7) | Parameter Measured | Typical Result for a Potent ADC |
| Cytotoxicity | Low IC50 (nM range) | High IC50 (>1000 nM) | Cell Viability (%) | High potency and specificity |
| Apoptosis |
Troubleshooting & Optimization
managing bystander effect of 7-Hydroxymethyl-10,11-MDCPT payload
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 7-Hydroxymethyl-10,11-methylenedioxycamptothecin (7-Hydroxymethyl-10,11-MDCPT) payload, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is 7-Hydroxymethyl-10,11-MDCPT and what is its mechanism of action?
7-Hydroxymethyl-10,11-MDCPT is a potent cytotoxic agent used as a payload in ADCs.[1][2] It is a derivative of camptothecin, a well-characterized topoisomerase I inhibitor.[3] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks that are converted into double-strand breaks during DNA replication.[4][5] This DNA damage ultimately triggers programmed cell death (apoptosis).[4]
Q2: What is the "bystander effect" in the context of an ADC with a 7-Hydroxymethyl-10,11-MDCPT payload?
The bystander effect is a phenomenon where the ADC's cytotoxic payload not only kills the target antigen-positive cancer cell but also adjacent antigen-negative cells.[6][7] This is a crucial mechanism for treating heterogeneous tumors where not all cells express the target antigen.[6] For an ADC carrying the 7-Hydroxymethyl-10,11-MDCPT payload, the bystander effect occurs when the payload is released from the target cell and diffuses into neighboring cells, inducing cytotoxicity.[7][8] The efficiency of the bystander effect is largely dependent on the properties of the linker and the membrane permeability of the payload.[8][9]
Q3: What factors influence the bystander effect of a 7-Hydroxymethyl-10,11-MDCPT ADC?
Several factors can influence the extent of the bystander effect:
-
Linker Chemistry: The type of linker used to conjugate the payload to the antibody is critical.[6] Cleavable linkers (e.g., enzyme-labile or pH-sensitive) are designed to release the payload in the tumor microenvironment or within the target cell, allowing it to diffuse to neighboring cells.[7]
-
Payload Permeability: The ability of the released 7-Hydroxymethyl-10,11-MDCPT to cross cell membranes is essential for a potent bystander effect.[8][9] Hydrophilic payloads may have limited membrane permeability, thus reducing their bystander killing capacity.[8]
-
Tumor Microenvironment: The density of the tumor and the composition of the extracellular matrix can impact the diffusion of the released payload.[10]
-
Target Antigen Expression: The level of antigen expression on the target cells can influence the amount of ADC internalized and, consequently, the amount of payload released.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of the bystander effect of ADCs utilizing the 7-Hydroxymethyl-10,11-MDCPT payload.
| Problem | Possible Cause | Suggested Solution |
| No or low bystander killing observed in co-culture assays. | 1. Inefficient payload release: The linker may not be effectively cleaved. | - Verify the linker cleavage mechanism (e.g., presence of necessary enzymes, correct pH).- Consider using a different linker chemistry. |
| 2. Low payload permeability: The released 7-Hydroxymethyl-10,11-MDCPT may not be efficiently crossing the cell membrane of bystander cells. | - Assess the physicochemical properties of the released payload.- If permeability is a known issue, a more lipophilic derivative might be considered, though this can also affect other properties. | |
| 3. Insufficient co-culture time: The bystander effect is time-dependent. | - Perform a time-course experiment (e.g., 48, 72, 96 hours) to determine the optimal duration for observing the effect.[10] | |
| 4. Bystander cells are resistant to the payload: The antigen-negative cells may have intrinsic or acquired resistance to topoisomerase I inhibitors. | - Determine the IC50 of the free 7-Hydroxymethyl-10,11-MDCPT payload on the bystander cell line in a separate experiment to confirm sensitivity.[10] | |
| High variability between replicate wells in bystander assays. | 1. Inconsistent cell seeding: Uneven distribution of antigen-positive and antigen-negative cells. | - Ensure thorough mixing of cell suspensions before plating.- Use a consistent pipetting technique and consider using a reverse pipetting method for viscous cell suspensions.[10] |
| 2. Edge effects in the microplate: Evaporation from the outer wells can affect cell growth and viability. | - Fill the outer wells of the plate with sterile PBS or media to create a humidity barrier.[10] | |
| ADC is potent on target cells but shows no effect in conditioned medium transfer assays. | 1. Payload degradation: The released payload may be unstable in the conditioned medium. | - Minimize the time between harvesting the conditioned medium and applying it to the bystander cells.- If storage is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles, although fresh preparation is preferred.[10] |
| 2. Insufficient payload concentration in the medium: The amount of payload released by the target cells may be too low to induce a significant effect on the bystander cells. | - Increase the initial ADC concentration used to treat the target cells.- Increase the ratio of target cells to medium volume when preparing the conditioned medium. |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative bystander cells when co-cultured with antigen-positive target cells.[9]
Methodology:
-
Cell Line Selection and Labeling:
-
Choose an antigen-positive (Ag+) cell line that expresses the target for your ADC.
-
Choose an antigen-negative (Ag-) cell line that is sensitive to the 7-Hydroxymethyl-10,11-MDCPT payload.[9]
-
For ease of distinguishing the two cell populations, label one cell line with a fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP), or use a nuclear stain like Hoechst for one population before co-seeding.[10][12]
-
-
Cell Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Include monoculture controls for both cell lines.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a serial dilution of the ADC.
-
Include an untreated control and a positive control with the free 7-Hydroxymethyl-10,11-MDCPT payload.
-
-
Incubation:
-
Incubate the plate for a predetermined time course (e.g., 72-96 hours).
-
-
Analysis:
-
Measure the viability of each cell population separately using imaging cytometry or flow cytometry based on the fluorescent labels.
-
Calculate the percentage of viable bystander (Ag-) cells in the co-culture relative to the untreated control. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect is mediated by soluble factors (i.e., the released payload) secreted by the target cells.[12]
Methodology:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells and treat them with the ADC at a concentration that induces significant cell death.
-
Include a control group of Ag+ cells treated with a vehicle.
-
After a set incubation period (e.g., 48-72 hours), collect the culture supernatant. This is the "conditioned medium."
-
Centrifuge the conditioned medium to remove any detached cells and debris.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a separate 96-well plate and allow them to adhere.
-
Remove the existing medium and replace it with the conditioned medium from both the ADC-treated and vehicle-treated Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the Ag- cells using a standard method such as MTT or CellTiter-Glo.
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to conditioned medium from vehicle-treated cells confirms a bystander effect mediated by soluble factors.
-
Signaling Pathways and Visualizations
The cytotoxic effect of 7-Hydroxymethyl-10,11-MDCPT is initiated by its inhibition of topoisomerase I, leading to DNA damage and the activation of the DNA Damage Response (DDR) pathway. This can subsequently trigger apoptosis.
Caption: Mechanism of action and bystander effect of 7-Hydroxymethyl-10,11-MDCPT.
The following workflow illustrates the key decision points and experimental procedures for troubleshooting the bystander effect.
Caption: A logical workflow for troubleshooting bystander effect experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Hydroxymethyl-10,11-MDCPT - Immunomart [immunomart.com]
- 3. Development of Novel Antibody-Camptothecin Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy | MDPI [mdpi.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
